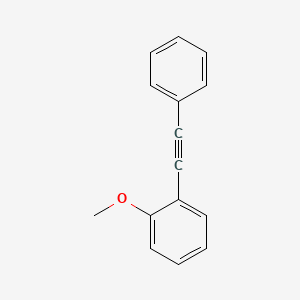

1-Methoxy-2-(phenylethynyl)benzene

Description

1-Methoxy-2-(phenylethynyl)benzene (C₆H₄(OCH₃)-C≡C-C₆H₅) is an aromatic ether featuring a methoxy group at the ortho position relative to a phenylethynyl substituent. This compound is frequently utilized as a substrate in organic synthesis, particularly in cyclization and coupling reactions. For example, it serves as a precursor in iodocyclization reactions under aqueous conditions, where CuSO₄ and NaI facilitate the formation of cyclic iodinated products . Its synthesis via palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates has been reported with high yields (e.g., 96% for 3ga in ) .

Properties

IUPAC Name |

1-methoxy-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROGCSJFZNHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448066 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41398-67-8 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The tandem Sonogashira/decarboxylative cross-coupling method, reported by the Royal Society of Chemistry, utilizes palladium catalysis to couple 2-chloroanisole with phenylpropiolic acid. The reaction proceeds via a two-step mechanism:

- Sonogashira Coupling : Pd⁰-mediated oxidative addition of 2-chloroanisole, followed by coordination and transmetallation with phenylpropiolic acid.

- Decarboxylation : Base-assisted cleavage of the carboxylic acid group, yielding the terminal alkyne.

The catalytic system employs PdCl₂(Cy*Phine)₂ (5 mol%) and Cs₂CO₃ (1.2 equiv) in 1,4-dioxane at 120°C for 24 hours.

Experimental Procedure

Reagents :

- 2-Chloroanisole (0.5 mmol)

- Phenylpropiolic acid (0.6 mmol)

- PdCl₂(Cy*Phine)₂ (25.7 mg)

- Cs₂CO₃ (391 mg)

- 1,4-Dioxane (2 mL)

Workup :

Yield and Characterization :

Nucleophilic Addition-Oxidation via Weinreb Amide Intermediates

Methodology Overview

An alternative route involves the nucleophilic addition of phenylacetylene to a Weinreb amide derivative, followed by manganese dioxide (MnO₂)-mediated oxidation. This method avoids palladium catalysts, offering a complementary approach for laboratories with metal sensitivity constraints.

Stepwise Synthesis

Nucleophilic Addition :

Oxidation :

Purification :

Performance Metrics

Comparative Analysis of Methodologies

The Sonogashira method offers superior yields and scalability, whereas the nucleophilic approach provides a metal-free alternative with acceptable efficiency.

Applications in Heterocyclic Synthesis

1-Methoxy-2-(phenylethynyl)benzene serves as a precursor in electrooxidative selenylation/cyclization reactions to synthesize benzofuran derivatives. Under electrochemical conditions (10 mA, graphite anode), it reacts with diphenyldiselenide in MeCN/HFIP to form 2-phenyl-3-(phenylselanyl)benzofuran (96% yield).

Chemical Reactions Analysis

Oxidation Reactions

1-Methoxy-2-(phenylethynyl)benzene can undergo oxidation reactions using reagents such as potassium permanganate () or chromium trioxide (), leading to the formation of corresponding carboxylic acids or ketones.

Reduction Reactions

Reduction reactions can be carried out using hydrogen gas () in the presence of a palladium catalyst, converting the triple bond into a double or single bond.

Substitution Reactions

Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine () or nitric acid ().

Coupling Reactions

The phenylethynyl group can participate in coupling reactions, forming larger conjugated systems or polymers. For instance, it can be used in the double Diels-Alder addition of tetracyclone to produce complex structures .

Reactions with Phenylethynyl Radical

The phenylethynyl radical () can undergo bimolecular gas-phase reactions with compounds like allene () and methylacetylene () under single-collision conditions. These reactions involve the addition of the phenylethynyl radical to the C1 carbon of allene and methylacetylene, forming intermediate complexes. These intermediates then undergo unimolecular decomposition via atomic hydrogen loss, leading to products like 3,4-pentadien-1-yn-1-ylbenzene () and 1-phenyl-1,3-pentadiyne () .

Electrooxidative Selenylation/Cyclization

This compound can participate in electrooxidative selenylation/cyclization reactions to synthesize C-3 selenylated benzo[b]furan derivatives. This metal and oxidant-free methodology involves the formation of seleno radicals and phenyl selenium anions through cathode reduction. The reaction is initiated by the formation of a seleno radical and phenyl selenium anion through cathode reduction. The selenium anion then reacts with a methyl cation to produce PhSeMe .

Triazole Formation

This compound can react with sodium azide () and PhI(OAc)2 to form triazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-Methoxy-2-(phenylethynyl)benzene has the molecular formula and a molecular weight of approximately 222.27 g/mol. The compound features a methoxy group () and a phenylethynyl group () attached to a benzene ring, contributing to its unique electronic properties and reactivity. The compound appears as a yellow oil and has notable physical properties, such as a boiling point of 347.7 °C and a density of approximately 1.1 g/cm³.

Scientific Research Applications

This compound is utilized in several scientific domains:

Organic Synthesis

The compound serves as an intermediate in synthesizing various functionalized aromatic compounds. Its unique structure allows for further derivatization, making it valuable in creating complex molecules .

Materials Science

Due to its electronic properties, this compound is investigated for applications in organic semiconductors and conducting polymers. The compound's ability to participate in oxidation reactions enhances its potential in developing new materials for electronic devices .

Photophysical Studies

Research indicates that the compound exhibits interesting photophysical properties, making it suitable for studies in photochemistry and photophysics. Its behavior under UV light can be explored for applications in sensors and light-emitting devices .

Case Study 1: Selenylation Reactions

A study demonstrated the use of this compound in selenylation reactions to synthesize C-3 selenylated derivatives of benzo[b]furans. The reactions were optimized using electrochemical methods, yielding products with excellent efficiency .

Case Study 2: Polymer Applications

Another research effort focused on incorporating this compound into polymer matrices to enhance electrical conductivity. The results showed significant improvements in the electrical properties of the resulting materials, suggesting potential applications in flexible electronics.

Comparison with Related Compounds

The following table summarizes key structural analogs of this compound and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | Para-substituted analog | Different electronic properties due to para positioning |

| 1-Methoxy-3-(phenylethynyl)benzene | Meta-substituted analog | Varying reactivity patterns compared to ortho/para |

| Phenylpropiolic Acid | Alkyne derivative | Serves as a precursor for synthesizing similar compounds |

These compounds exhibit varying reactivity patterns based on the substitution pattern on the benzene ring, influencing their chemical behavior and potential applications.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(phenylethynyl)benzene involves its interaction with molecular targets through its aromatic and alkyne functionalities. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Methyl Groups

Compounds with methyl substituents instead of methoxy groups exhibit distinct electronic and steric properties:

- 1-Methyl-2-(phenylethynyl)benzene (3ab) : Synthesized via Pd-catalyzed coupling (84% yield) , this compound lacks the electron-donating methoxy group, leading to reduced resonance stabilization. This difference impacts reactivity; for instance, in radical cyclization mediated by K₂S₂O₈, 1-methoxy-2-(phenylethynyl)benzene failed to react, likely due to the methoxy group’s electron-donating nature stabilizing intermediates and disfavoring radical pathways .

Table 1: Substituent Effects on Reactivity

Bis-Substituted Phenylethynyl Derivatives

Compounds with dual phenylethynyl groups exhibit extended conjugation, influencing their optical and thermal properties:

- 1,4-Bis(phenylethynyl)benzene (BPEB) derivatives : These compounds display nematic liquid crystal phases with high optical anisotropy (Δn ≈ 0.283) and dielectric anisotropy (Δε ≈ 29.0), making them valuable in liquid crystal mixtures . The absence of methoxy groups in BPEBs allows for planar molecular geometries, enhancing π-conjugation compared to the methoxy-substituted analogue.

- Doubly Bridged Bis(phenylethynyl)benzene : Bridged derivatives exhibit unique photophysical properties, such as phosphorescence at 511 nm, attributed to restricted rotation and enhanced spin-orbit coupling .

Reactivity in Catalytic Hydrogenation

- 1-Ethynyl-4-(phenylethynyl)benzene: When hydrogenated over Pt nanoparticles, this compound shows low selectivity due to competing activation pathways (terminal vs. internal alkyne activation) . The methoxy group in this compound could similarly influence selectivity by altering electron density at the triple bond.

Biological Activity

1-Methoxy-2-(phenylethynyl)benzene, also known as 1-methoxy-2-phenylethyne or C15H12O, is an organic compound with significant biological activity. Its structure features a methoxy group attached to a phenyl ring, which is further substituted with a phenylethynyl group. This unique configuration contributes to its potential therapeutic applications, particularly in the fields of cancer research and anti-inflammatory studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It exhibits the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition occurs through competitive binding at the active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

- Antioxidant Activity : As a phenolic compound, it possesses antioxidant properties that allow it to scavenge free radicals, thereby reducing oxidative stress within cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

- Cell Signaling Modulation : The compound influences key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for regulating inflammation and cell survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and upregulation of pro-apoptotic proteins .

Anti-inflammatory Effects

In animal models, administration of this compound resulted in significant reductions in markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest its potential as an anti-inflammatory agent in conditions such as arthritis and colitis .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant capacity | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Investigate anticancer effects | Induced apoptosis in breast cancer cells through caspase activation. |

| Study 3 | Assess anti-inflammatory properties | Reduced levels of TNF-α and IL-6 in animal models of inflammation. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration, with peak plasma concentrations occurring within 1–3 hours. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity .

Q & A

Q. Can this compound serve as a precursor for liquid crystal or photovoltaic materials?

- Experimental Approach :

- Mesophase Characterization : Test thermal behavior via DSC (nematic-to-isotropic transition).

- Optoelectronic Properties : Measure HOMO/LUMO levels (cyclic voltammetry) and bandgap (UV-vis) .

Q. How does the phenylethynyl moiety enhance stability in polymer matrices?

- Methodology : Incorporate into polyimide films and test thermal stability (TGA, >300°C decomposition) and mechanical strength (tensile testing). Compare with non-ethynyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.